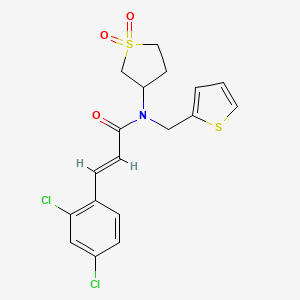![molecular formula C25H22N4O3S B12142512 2-(pyridin-4-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]quinoline-4-carboxamide](/img/structure/B12142512.png)
2-(pyridin-4-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(pyridin-4-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a quinoline core, a pyridine ring, and a sulfonyl group attached to a phenyl ring, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-4-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated quinoline.
Sulfonylation: The phenyl ring is sulfonylated using sulfonyl chloride in the presence of a base like pyridine.
Amidation: The final step involves the formation of the amide bond between the sulfonylated phenyl ring and the quinoline core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
2-(pyridin-4-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
科学研究应用
2-(pyridin-4-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 2-(pyridin-4-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(pyridin-4-yl)-N-[4-(morpholine-1-sulfonyl)phenyl]quinoline-4-carboxamide
- 2-(pyridin-4-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]quinoline-4-carboxamide
Uniqueness
2-(pyridin-4-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]quinoline-4-carboxamide is unique due to the presence of the pyrrolidine sulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.
属性
分子式 |
C25H22N4O3S |
|---|---|
分子量 |
458.5 g/mol |
IUPAC 名称 |
2-pyridin-4-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H22N4O3S/c30-25(27-19-7-9-20(10-8-19)33(31,32)29-15-3-4-16-29)22-17-24(18-11-13-26-14-12-18)28-23-6-2-1-5-21(22)23/h1-2,5-14,17H,3-4,15-16H2,(H,27,30) |
InChI 键 |
AOSVOHAZURHEHW-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![16-(3-imidazol-1-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione](/img/structure/B12142432.png)
![N,N-diethyl-4-{(E)-hydroxy[1-(2-methoxyethyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]methyl}benzenesulfonamide](/img/structure/B12142441.png)
![2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12142457.png)
![ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B12142465.png)
![5-Chloro-7-[(4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B12142473.png)
![Morpholino[2-(4-pyridyl)-4-quinolyl]methanone](/img/structure/B12142478.png)
![N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12142485.png)
![2-{[3-(Furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12142491.png)
![ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12142494.png)
![2-[(3-chlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12142497.png)
![(5Z)-2-(2-bromophenyl)-5-(3-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12142500.png)


![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12142519.png)
